REACTION_CXSMILES
|
[CH3:1][CH2:2]CCCCCC/C=C\CCCC[CH2:15][CH2:16][CH2:17][C:18]([O:20]CC(O)CO)=[O:19].[CH3:26][CH2:27]CCCCCC/C=C\CCCCCCCC(OC[C@@H](O)[C@H]1OC[C@H](OC(CCCCCCC/C=C\CCCCCCCC)=O)[C@H]1OC(CCCCCCC/C=C\CCCCCCCC)=O)=O>>[CH2:1]=[CH2:2].[CH2:15]=[CH:16][CH2:17][C:18]([OH:20])=[O:19].[CH2:26]=[CH2:27] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C.C=CCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |